3-Bromo-2,4-dimethyl-5-phenylthiophene
Overview
Description
“3-Bromo-2,4-dimethyl-5-phenylthiophene” is a chemical compound with the molecular formula C12H11BrS and a molecular weight of 267.18 . It is a solid substance that can range in color from white to orange to green .
Synthesis Analysis
The synthesis of “3-Bromo-2,4-dimethyl-5-phenylthiophene” can be achieved from Iodobenzene and Boronic acid, B- (4-bromo-3,5-dimethyl-2-thienyl)- .
Molecular Structure Analysis
The molecular structure of “3-Bromo-2,4-dimethyl-5-phenylthiophene” consists of a thiophene ring, which is a five-membered aromatic ring with one sulfur atom, substituted with bromo, dimethyl, and phenyl groups .
Physical And Chemical Properties Analysis
“3-Bromo-2,4-dimethyl-5-phenylthiophene” has a melting point of 32 °C and a predicted boiling point of 294.7±35.0 °C . Its density is predicted to be 1.384±0.06 g/cm3 . It is recommended to be stored under inert gas at a temperature between 0-10°C .
Scientific Research Applications
Photochromic and Fluorescence Properties
3-Bromo-2,4-dimethyl-5-phenylthiophene and its derivatives have been studied for their photochromic and fluorescence properties. These compounds exhibit photochromic coloration reactions, forming ring-closed isomers with a cyclohexadiene backbone. Certain compounds in this class display green or orange fluorescence with high quantum yields, making them potential candidates for applications in photochromic devices and fluorescence pattern formation in stable amorphous films (Taguchi et al., 2011).
Structural and Spectroscopic Analysis
The structural determination and chemical properties of bromo-thiophene derivatives, including 3-Bromo-2,4-dimethyl-5-phenylthiophene, have been investigated using spectroscopic methods and quantum chemistry calculations. These studies are crucial for understanding the molecular bonding, electron distribution, and energy gaps in these compounds, which are relevant for designing new materials with specific electronic properties (Ramesh et al., 2020).
Palladium-Catalyzed Reactions
In the realm of organic synthesis, 3-Bromo-2,4-dimethyl-5-phenylthiophene derivatives have been used in palladium-catalyzed cross-coupling reactions. These reactions are essential for the synthesis of various organic compounds with potential applications in pharmaceuticals and materials science (Verbitskiy et al., 2013).
Synthesis of Phenothiazines
3-Bromo-2,4-dimethyl-5-phenylthiophene derivatives have been involved in the synthesis of phenothiazines through Smiles rearrangement. Phenothiazines are compounds with a wide range of pharmacological activities, making this synthesis pathway significant for medical research (Sharma et al., 2002).
Synthesis of Diaryl Acenaphthylene Derivatives
The synthesis and study of diaryl acenaphthylenes, involving 3-Bromo-2,4-dimethyl-5-phenylthiophene derivatives, have been conducted to explore their photochromic properties. This research is relevant for the development of materials with reversible photochromism, which can be applied in optical data storage and photo-switchable devices (Fukumoto et al., 2011).
properties
IUPAC Name |
3-bromo-2,4-dimethyl-5-phenylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrS/c1-8-11(13)9(2)14-12(8)10-6-4-3-5-7-10/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMJMLJTIYJVQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1Br)C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659746 | |
Record name | 3-Bromo-2,4-dimethyl-5-phenylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70659746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,4-dimethyl-5-phenylthiophene | |
CAS RN |
362513-28-8 | |
Record name | 3-Bromo-2,4-dimethyl-5-phenylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70659746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.